![molecular formula C21H21N3O2S B2768926 N-((1-nicotinoylpiperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2034539-62-1](/img/structure/B2768926.png)
N-((1-nicotinoylpiperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide
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Overview
Description
N-((1-nicotinoylpiperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzo[b]thiophene core, which is a sulfur-containing aromatic ring, and is functionalized with a nicotinoylpiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-nicotinoylpiperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic synthesis. One common approach is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-((1-nicotinoylpiperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Scientific Research Applications
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Medicinal Chemistry
- Analgesic Development : This compound has been explored for its potential as an analgesic agent. Research indicates that derivatives of benzo[b]thiophene-2-carboxamide can act as opioid receptor agonists, providing pain relief with fewer side effects compared to traditional opioids .
- Anticancer Activity : Studies have shown that compounds similar to N-((1-nicotinoylpiperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.
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Biological Research
- Antimicrobial Properties : Investigations into the antimicrobial efficacy of this compound suggest it may inhibit the growth of certain pathogens, making it a candidate for developing new antimicrobial agents.
- Neuropharmacology : Given its structural similarity to nicotine, this compound is being studied for its effects on neurotransmitter systems, particularly in relation to addiction and cognitive enhancement.
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Chemical Biology
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, providing insights into drug design aimed at modulating these biological systems.
Analgesic Efficacy
A study conducted on analogs of benzo[b]thiophene-2-carboxamide demonstrated significant analgesic effects in animal models. The research highlighted the compound's ability to activate specific opioid receptors while minimizing adverse effects such as constipation, a common side effect associated with opioid use .
Anticancer Activity
Research published on compounds similar to this compound showed promising results in inhibiting the proliferation of cancer cells. These studies utilized various cancer cell lines and reported mechanisms involving apoptosis induction and cell cycle arrest.
Data Summary Table
Mechanism of Action
The mechanism of action of N-((1-nicotinoylpiperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 3-methylthiophene share the thiophene core but differ in their functional groups.
Nicotinoylpiperidine Derivatives: Compounds like N-(1-nicotinoylpiperidin-4-yl)acetamide share the nicotinoylpiperidine moiety but differ in their aromatic cores.
Uniqueness
N-((1-nicotinoylpiperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide is unique due to its specific combination of the benzo[b]thiophene core and the nicotinoylpiperidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
N-((1-nicotinoylpiperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C₁₉H₂₃N₃O
- Molecular Weight : 307.41 g/mol
- CAS Number : 1234932-09-2
The structure includes a benzo[b]thiophene moiety, which is known for its diverse biological activities. The incorporation of the nicotinoylpiperidine group is significant for its interaction with various biological targets.
Research indicates that compounds similar to this compound exhibit multiple mechanisms of action:
- Acetylcholinesterase Inhibition : Compounds in this class have shown potential as acetylcholinesterase inhibitors, which can enhance cholinergic neurotransmission. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease .
- Antimicrobial Activity : Benzothiophene derivatives have demonstrated antimicrobial properties against various pathogens, suggesting potential applications in treating infections .
- Anticancer Effects : Some studies have reported that benzothiophene compounds possess anticancer activity, possibly through the induction of apoptosis in cancer cells and inhibition of tumor growth .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
- Neuroprotective Effects : A study evaluated the neuroprotective effects of similar compounds on SH-SY5Y neuroblastoma cells. The results indicated that these compounds could improve cell viability and reduce apoptosis under oxidative stress conditions .
- Antimicrobial Testing : In vitro tests showed that this compound had significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating potent efficacy .
- Anticancer Activity : Research demonstrated that this compound could inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells, by inducing cell cycle arrest and apoptosis .
Properties
IUPAC Name |
N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c25-20(19-12-16-4-1-2-6-18(16)27-19)23-13-15-7-10-24(11-8-15)21(26)17-5-3-9-22-14-17/h1-6,9,12,14-15H,7-8,10-11,13H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYHZVDTNZQSKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3S2)C(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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